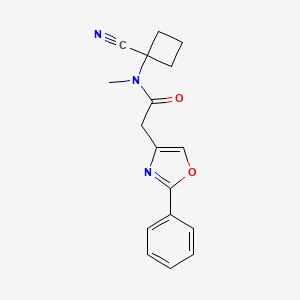
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide, commonly known as CCMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CCMA is a member of the oxazole family of compounds and has been shown to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of CCMA is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. Studies have shown that CCMA can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CCMA has also been shown to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain and appetite.
Biochemical and Physiological Effects:
CCMA has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that CCMA can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. CCMA has also been shown to have analgesic effects in animal models of pain. In addition, CCMA has been shown to have anti-tumor effects in vitro and in vivo, although the mechanism of action is not fully understood.
実験室実験の利点と制限
CCMA has several advantages for use in lab experiments. It has excellent solubility in water and other solvents, which makes it easy to work with in the lab. CCMA is also relatively stable under normal laboratory conditions, which makes it a good candidate for long-term studies. However, CCMA has some limitations as well. It is a relatively new compound, and there is still much to be learned about its properties and potential applications. In addition, CCMA is relatively expensive to synthesize, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for research on CCMA. One area of interest is the development of CCMA-based drug delivery systems. CCMA has been shown to have excellent solubility in water and other solvents, which makes it a good candidate for use in drug delivery systems. Another area of interest is the investigation of the anti-tumor effects of CCMA. Studies have shown that CCMA can inhibit the growth of cancer cells in vitro and in vivo, and further research is needed to determine the mechanism of action and potential clinical applications of this effect. Finally, the development of new synthetic methods for CCMA could lead to more efficient and cost-effective production of this compound.
合成法
The synthesis of CCMA involves the reaction of 1-cyanocyclobutylamine with 2-(2-phenyl-1,3-oxazol-4-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds via an amide bond formation mechanism and results in the formation of CCMA as a white solid with a melting point of 130-132°C.
科学的研究の応用
CCMA has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. CCMA has also been investigated for its potential use as a drug delivery system, as it has been shown to have excellent solubility in water and other solvents.
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20(17(12-18)8-5-9-17)15(21)10-14-11-22-16(19-14)13-6-3-2-4-7-13/h2-4,6-7,11H,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZLFSIBQIVLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=COC(=N1)C2=CC=CC=C2)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenyl-1,3-oxazol-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2457667.png)
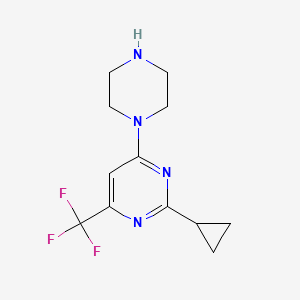
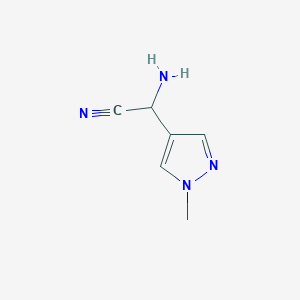
![N-[2-(2-bromo-5-fluorophenyl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B2457672.png)
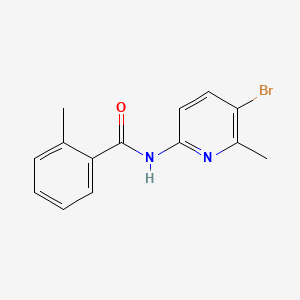
![(E)-1-(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2457674.png)
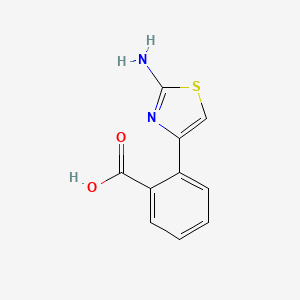

![2-[(3-Fluorophenyl)methoxy]-3-methylpyrazine](/img/structure/B2457677.png)
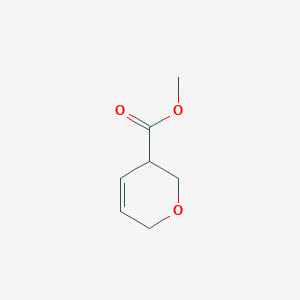
![N-(3,5-dimethoxyphenyl)-3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2457680.png)
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2457683.png)
![N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2457684.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2457685.png)